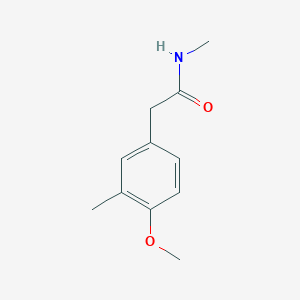
N-(5-chloro-2-methoxyphenyl)-4-(2-propyn-1-yloxy)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-chloro-2-methoxyphenyl)-4-(2-propyn-1-yloxy)benzamide, commonly known as CAY10572, is a synthetic compound that has been developed for scientific research purposes. It belongs to the class of benzamide derivatives and is used as a selective inhibitor of the protein kinase CK1δ. This compound has gained significant attention due to its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
作用机制
CAY10572 acts as a selective inhibitor of CK1δ by binding to the ATP-binding site of the enzyme. CK1δ is a serine/threonine kinase that phosphorylates various substrates involved in cellular processes. The inhibition of CK1δ by CAY10572 leads to the dysregulation of these processes, ultimately leading to cell death in cancer cells. Moreover, the inhibition of CK1δ by CAY10572 has been shown to reduce the phosphorylation of tau protein, which is a key factor in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects:
CAY10572 has been shown to have various biochemical and physiological effects. It has been shown to induce cell death in cancer cells by inhibiting the activity of CK1δ. Moreover, CAY10572 has been found to inhibit the aggregation of tau protein, which is a hallmark of Alzheimer's disease. In addition, CAY10572 has been shown to improve motor function in animal models of Parkinson's disease.
实验室实验的优点和局限性
CAY10572 has several advantages for lab experiments. It is a selective inhibitor of CK1δ, which allows for the specific inhibition of this enzyme without affecting other kinases. Moreover, CAY10572 has been shown to have good bioavailability and pharmacokinetic properties, which make it suitable for in vivo studies. However, there are some limitations to the use of CAY10572 in lab experiments. Its low yield of synthesis makes it expensive, and its stability in solution is limited.
未来方向
There are several future directions for the use of CAY10572 in scientific research. One potential application is its use as a therapeutic agent for cancer. The inhibition of CK1δ by CAY10572 has been shown to induce cell death in cancer cells, and further studies are needed to determine its efficacy in vivo. Moreover, the inhibition of tau protein aggregation by CAY10572 has potential therapeutic applications in Alzheimer's disease. Further studies are needed to determine its efficacy in animal models of the disease. Additionally, the use of CAY10572 as a potential therapeutic agent for Parkinson's disease warrants further investigation.
合成方法
The synthesis of CAY10572 involves a series of reactions starting from 5-chloro-2-methoxyaniline. The first step involves the protection of the amino group by reacting it with tert-butyldimethylsilyl chloride to form the corresponding silyl ether. The protected amine is then reacted with 4-bromo-2-propyn-1-ol in the presence of sodium hydride to form the propargyl ether. The final step involves the deprotection of the silyl ether by treatment with tetra-n-butylammonium fluoride to obtain the desired product, CAY10572. The overall yield of the synthesis is around 20%.
科学研究应用
CAY10572 has been extensively used in scientific research for its potential therapeutic applications. It has been shown to inhibit the activity of CK1δ, a protein kinase that plays a crucial role in various cellular processes such as cell cycle regulation, DNA damage response, and circadian rhythm. CK1δ is overexpressed in many cancers, and its inhibition by CAY10572 has been shown to induce cell death in cancer cells. Moreover, CAY10572 has also been found to inhibit the aggregation of tau protein, which is a hallmark of Alzheimer's disease. In addition, CAY10572 has been shown to improve motor function in animal models of Parkinson's disease.
属性
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-4-prop-2-ynoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO3/c1-3-10-22-14-7-4-12(5-8-14)17(20)19-15-11-13(18)6-9-16(15)21-2/h1,4-9,11H,10H2,2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTCGAABTISTTOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC=C(C=C2)OCC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methoxyphenyl)-4-prop-2-ynoxybenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(2-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}vinyl)-6-(trifluoromethyl)-2(1H)-pyrimidinone](/img/structure/B5492281.png)
![1-(4-tert-butylbenzoyl)-3-[(dimethylamino)methyl]-3-pyrrolidinol](/img/structure/B5492297.png)
![N-[(2-phenoxypyridin-3-yl)methyl]-3-pyridin-4-yl-1H-pyrazole-5-carboxamide](/img/structure/B5492299.png)
![1-benzyl-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B5492303.png)
![3-hydroxy-3-[2-(4-methyl-3-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B5492309.png)
![3-benzyl-2-[2-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone](/img/structure/B5492315.png)

![6-(methoxymethyl)-1-methyl-4-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5492322.png)
![5,5-dimethyl-1'-(4-morpholinylmethyl)spiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5492330.png)

![2-{[2-(2-naphthylamino)-2-oxoethyl]thio}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5492348.png)
![2-[(3,4-dichlorobenzyl)thio]-N-2-pyrimidinylacetamide](/img/structure/B5492352.png)
![2-(methylthio)-7-(1-naphthyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5492356.png)
